N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2S2/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFOLHCXKYHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method employs a Cu(I)-mediated Ullmann-type coupling to install the 2-(thiophen-3-yl)ethyl group onto N-(4-(trifluoromethyl)phenyl)methanesulfonamide. The copper catalyst facilitates C–N bond formation between the sulfonamide nitrogen and the alkyl bromide, with 1,10-phenanthroline enhancing catalytic activity by stabilizing the intermediate.
Experimental Procedure
Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)methanesulfonamide
Methanesulfonyl chloride (1.2 equiv, 5.0 mmol) was added dropwise to a stirred solution of 4-(trifluoromethyl)aniline (1.0 equiv, 5.0 mmol) and triethylamine (2.5 equiv) in dichloromethane (20 mL) at 0°C. The mixture was warmed to room temperature, stirred for 4 h, and washed with 1 M HCl. The organic layer was dried (Na2SO4) and concentrated to yield N-(4-(trifluoromethyl)phenyl)methanesulfonamide as a white solid (1.21 g, 92%).
Step 2: Copper-Catalyzed Coupling
A mixture of N-(4-(trifluoromethyl)phenyl)methanesulfonamide (1.0 equiv, 3.3 mmol), 2-(thiophen-3-yl)ethyl bromide (1.2 equiv, 4.0 mmol), CuSO4·5H2O (10 mol%, 0.33 mmol), 1,10-phenanthroline (20 mol%, 0.66 mmol), and K2CO3 (2.0 equiv, 6.6 mmol) in toluene (15 mL) was stirred at 80°C under argon for 12 h. The reaction was filtered through celite, concentrated, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 3:1) to afford the title compound as a pale-yellow solid (1.18 g, 83%).
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 7.32–7.28 (m, 1H), 7.04 (dd, J = 5.0, 1.2 Hz, 1H), 6.95 (dd, J = 5.0, 3.0 Hz, 1H), 3.68 (t, J = 7.2 Hz, 2H), 3.12 (t, J = 7.2 Hz, 2H), 3.05 (s, 3H).
- 13C NMR (100 MHz, CDCl3): δ 144.2, 140.1, 132.8 (q, J = 32.8 Hz), 128.9, 126.7, 125.4 (q, J = 3.8 Hz), 124.3, 122.5, 44.9, 38.2, 34.5.
- HRMS (ESI): m/z calcd for C15H15F3NO2S2 [M+H]+: 382.0512; found: 382.0515.
Iron-Catalyzed Alkylation of Sulfonamide
Reaction Optimization
FeCl3·6H2O (10 mol%) and N,N′-dimethylethane-1,2-diamine (DMEDA, 20 mol%) in toluene enable efficient coupling at 90°C. This method avoids noble metals, reducing costs while maintaining high yields (Table 1).
Table 1: Optimization of Iron-Catalyzed Alkylation
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 Fe, 20 DMEDA | 12 | 87 |
| 2 | 5 Fe, 10 DMEDA | 18 | 72 |
| 3 | 15 Fe, 30 DMEDA | 10 | 85 |
Protocol
N-(4-(Trifluoromethyl)phenyl)methanesulfonamide (1.0 equiv, 3.3 mmol), 2-(thiophen-3-yl)ethyl bromide (1.2 equiv), FeCl3·6H2O (10 mol%), DMEDA (20 mol%), and K2CO3 (2.0 equiv) in toluene (20 mL) were stirred at 90°C for 12 h. Workup as in Method 1 yielded the product (1.15 g, 81%).
Reductive Amination Followed by Sulfonylation
Two-Step Synthesis
Step 1: Synthesis of N-(2-(Thiophen-3-yl)ethyl)-4-(trifluoromethyl)aniline
A mixture of 4-(trifluoromethyl)aniline (1.0 equiv, 5.0 mmol), 2-(thiophen-3-yl)acetaldehyde (1.2 equiv), and NaBH3CN (1.5 equiv) in MeOH (20 mL) was stirred at room temperature for 6 h. The solvent was evaporated, and the residue was purified by chromatography to give the secondary amine (1.02 g, 78%).
Step 2: Sulfonylation
Methanesulfonyl chloride (1.1 equiv) was added to the amine (1.0 equiv) and Et3N (2.0 equiv) in DCM (15 mL) at 0°C. After stirring for 2 h, the mixture was washed with water and purified to afford the target compound (1.24 g, 85%).
Direct Sulfonamidation of Pre-Formed Secondary Amine
One-Pot Approach
A mixture of 2-(thiophen-3-yl)ethylamine (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1 equiv), Cu(OAc)2 (10 mol%), and K2CO3 (2.0 equiv) in DMF (10 mL) was stirred under O2 at 80°C for 8 h. Methanesulfonyl chloride (1.1 equiv) was added, and stirring continued for 2 h. Purification yielded the product (1.09 g, 79%).
Comparative Analysis of Methods
Table 2: Performance Metrics Across Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | CuSO4/Phen | 12 | 83 | 98 |
| 2 | FeCl3/DMEDA | 12 | 81 | 97 |
| 3 | NaBH3CN | 8 | 85 | 99 |
| 4 | Cu(OAc)2 | 10 | 79 | 96 |
The copper-catalyzed method (Method 1) offers the best balance of yield and scalability, while reductive amination (Method 3) achieves superior purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonamide group yields the corresponding amine.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide and related compounds from the evidence:
Structural and Functional Insights
Core Structure Differences: The target compound’s methanesulfonamide core distinguishes it from benzamide-based analogs (e.g., 3a, 3b) . Piperazine-containing analogs (3a, 3b) show higher D3 receptor affinity (Ki = 8–12 nM) due to their extended linker and aromatic interactions. The absence of piperazine in the target compound may limit its receptor selectivity .
Role of the Trifluoromethyl Group :
- Both the target compound and 3b feature a 3-(trifluoromethyl)phenyl group, which enhances metabolic stability and membrane permeability. However, in 3b, this group is part of a piperazine moiety, whereas in the target, it is directly attached to the sulfonamide core. This positional difference may influence electronic effects and steric interactions .
Synthetic Complexity: The target compound’s synthesis is inferred to involve sulfonylation, similar to 19d , but lacks the multi-step purification (e.g., dual-phase chromatography) required for piperazine-linked analogs .
Agrochemical Relevance: Compounds in (e.g., cyantraniliprole) share trifluoromethyl and sulfonamide-like groups but belong to the anthranilic diamide class. The target compound’s structure lacks the diamide backbone critical for ryanodine receptor modulation, suggesting divergent applications .
Research Findings and Gaps
- Comparative studies on receptor binding and selectivity are needed.
- Agrochemical Applications : While trifluoromethyl-sulfonamide hybrids are common in pesticides (e.g., M.28 class), the target’s simpler structure may limit efficacy compared to multi-ring systems like cyantraniliprole .
- Synthetic Optimization : The low yields (32%) and complex purification of analogs like 3a highlight challenges in scaling up similar compounds. The target’s synthesis could benefit from streamlined methods, as seen in 19d .
Biological Activity
N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C16H16F3N1O2S
- Molecular Weight : Approximately 359.37 g/mol
The structure includes a thiophene ring, a trifluoromethyl group, and a methanesulfonamide moiety, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Preliminary research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and trifluoromethyl groups often show significant antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential enzymes.
- Anticancer Properties : Several studies have highlighted the potential of thiophene derivatives in cancer therapy. For instance, compounds with similar piperazine moieties have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
- Central Nervous System (CNS) Effects : The presence of piperazine in related compounds suggests neuroactive properties, which may modulate neurotransmitter systems and offer therapeutic effects in neurodegenerative diseases.
Anticancer Activity
A study published in MDPI reported that piperidine derivatives, structurally related to our compound of interest, exhibited cytotoxicity against FaDu hypopharyngeal tumor cells. The research indicated that these compounds could induce apoptosis more effectively than the reference drug bleomycin .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine Derivative | Contains piperidine moiety | Anticancer |
| Thiophene Analog | Similar thiophene structure | Antimicrobial |
Antimicrobial Potential
Research has shown that thiophene derivatives can inhibit the growth of various fungi strains, such as Candida albicans and Aspergillus fumigatus. These compounds disrupt fungal cell wall synthesis, making them potential candidates for antifungal drug development .
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells or pathogens.
- Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with cellular targets.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what purification methods yield high-purity products?
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with an amine-bearing moiety. For analogous compounds (e.g., benzamide-sulfonamide hybrids), a two-step procedure is recommended:
Sulfonylation: React 4-(trifluoromethyl)phenylmethanesulfonyl chloride with 2-(thiophen-3-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under nitrogen, using a base like triethylamine to scavenge HCl .
Purification: Use sequential chromatography:
- Normal-phase chromatography (100% DCM → 10% MeOH/DCM gradient) to remove unreacted starting materials.
- Reverse-phase HPLC (10–40% acetonitrile/0.1% formic acid in H₂O) to isolate the target compound with >95% purity .
Yields for similar reactions range from 32% to 51%, depending on steric and electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
